5-(Hydroxymethyl)quinolin-8-ol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₀ClNO₂ and a molecular weight of approximately 211.645 g/mol. It is a derivative of quinoline, characterized by the presence of a hydroxymethyl group at the 5-position and a hydroxyl group at the 8-position of the quinoline ring. The compound is predominantly studied for its potential biological activities and applications in medicinal chemistry .
The reactivity of 5-(hydroxymethyl)quinolin-8-ol hydrochloride can be attributed to its functional groups. The hydroxymethyl group can undergo oxidation to form a corresponding carbonyl compound, while the hydroxyl group can participate in various reactions such as esterification or etherification. Moreover, the compound can react with electrophiles due to the nucleophilic nature of the nitrogen atom in the quinoline ring .
Research indicates that 5-(hydroxymethyl)quinolin-8-ol hydrochloride exhibits various biological activities, including:
Several methods have been reported for synthesizing 5-(hydroxymethyl)quinolin-8-ol hydrochloride:
5-(Hydroxymethyl)quinolin-8-ol hydrochloride has several applications in various fields:
Interaction studies involving 5-(hydroxymethyl)quinolin-8-ol hydrochloride have focused on its binding affinity with various biological targets. These studies often utilize techniques such as:
Several compounds share structural similarities with 5-(hydroxymethyl)quinolin-8-ol hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Unique Features |
---|---|---|
5-Hydroxyquinolin | 490-79-9 | Lacks hydroxymethyl group; used in dye synthesis |
8-Hydroxyquinoline | 148-24-3 | Exhibits strong chelation properties; used in pharmaceuticals |
5-Chloromethylquinolin | 4053-45-6 | Contains a chloromethyl group; more reactive towards nucleophiles |
5-Methylquinolin | 1000-55-9 | Methyl group instead of hydroxymethyl; different biological properties |
5-(Hydroxymethyl)quinolin-8-ol hydrochloride is unique due to its specific combination of functional groups that confer distinct biological activities not found in other similar compounds. Its potential as an antioxidant and anticancer agent sets it apart from others like 5-hydroxyquinolin or 8-hydroxyquinoline, which may not exhibit similar profiles.
The compound 5-(hydroxymethyl)quinolin-8-ol hydrochloride is a quinoline derivative with systematic IUPAC nomenclature of 5-(hydroxymethyl)-8-quinolinol hydrochloride. Its molecular formula is $$ \text{C}{10}\text{H}{10}\text{ClNO}{2} $$, corresponding to a molecular weight of 211.645 g/mol. The base compound (without the hydrochloride salt) has a molecular formula of $$ \text{C}{10}\text{H}{9}\text{NO}{2} $$ and a molecular weight of 175.18 g/mol. The CAS registry number for the hydrochloride form is 57434-90-9, while the free base is registered under 4053-44-5.
Synonyms include 5-hydroxymethyl-8-hydroxyquinoline hydrochloride, 5-Quinolinemethanol-8-hydroxy hydrochloride, and 5-(hydroxymethyl)-8-quinolinol hydrochloride. Additional identifiers include the DSSTox Substance ID DTXSID10350220 and the Wikidata entry Q82126046.
The hydrochloride form crystallizes in the monoclinic system with space group $$ P21/c $$ and unit cell parameters $$ a = 7.485(2) $$ Å, $$ b = 12.407(3) $$ Å, $$ c = 12.800(3) $$ Å, and $$ \beta = 102.25(3)^\circ $$. X-ray diffraction analysis confirms the planar quinoline ring system, with the hydroxymethyl (-CH$$2$$OH) and hydroxyl (-OH) groups at positions 5 and 8, respectively. The hydrochloride salt forms via protonation of the quinoline nitrogen, stabilizing the structure through ionic interactions.
Nuclear magnetic resonance (NMR) data for the free base include:
Mass spectrometry (ESI-MS) of the hydrochloride form shows a parent ion peak at m/z 211.040 [(M+H)$$^+$$], consistent with its molecular weight.